![molecular formula C22H46O2Si B12637045 16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one CAS No. 918876-18-3](/img/structure/B12637045.png)
16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. The tert-butyl(dimethyl)silyl group is particularly favored for its high hydrolytic stability, making it a valuable tool in various chemical reactions and processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as NMR spectroscopy and chromatography, are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one undergoes various chemical reactions, including:
Oxidation: The silyl ether can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/pyridine
Reduction: LiAlH₄, NaBH₄
Substitution: TBAF in tetrahydrofuran (THF) at room temperature
Major Products Formed
The major products formed from these reactions include the corresponding alcohols, aldehydes, or carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The stability of the silyl ether is attributed to the strong Si-O bond and the steric hindrance provided by the tert-butyl and dimethyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: More sterically hindered, offering higher stability but requiring harsher conditions for removal.
tert-Butyldiphenylsilyl ethers: Provide similar stability but are bulkier and less commonly used.
Uniqueness
16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one stands out due to its optimal balance of stability and ease of removal. The tert-butyl(dimethyl)silyl group offers high hydrolytic stability, making it suitable for a wide range of reactions and conditions. Additionally, the mild conditions required for its removal make it a versatile and valuable protecting group in organic synthesis .
Eigenschaften
CAS-Nummer |
918876-18-3 |
|---|---|
Molekularformel |
C22H46O2Si |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
16-[tert-butyl(dimethyl)silyl]oxyhexadecan-2-one |
InChI |
InChI=1S/C22H46O2Si/c1-21(23)19-17-15-13-11-9-7-8-10-12-14-16-18-20-24-25(5,6)22(2,3)4/h7-20H2,1-6H3 |
InChI-Schlüssel |
QAAHBAHFRFQUFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


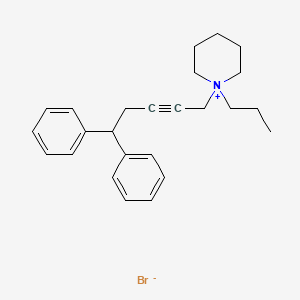
![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)
![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)
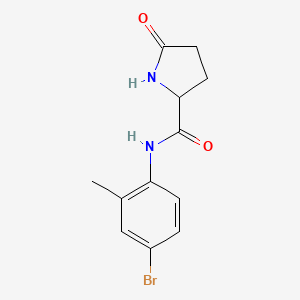
![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)
![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)
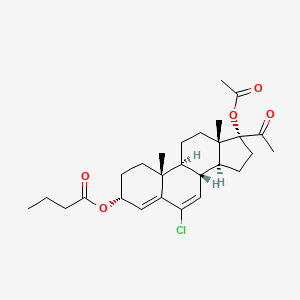
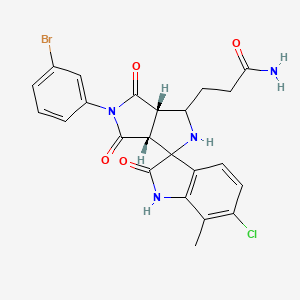


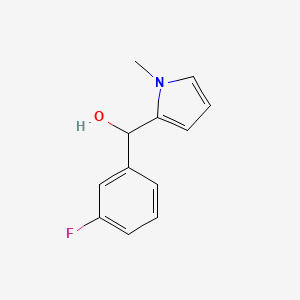
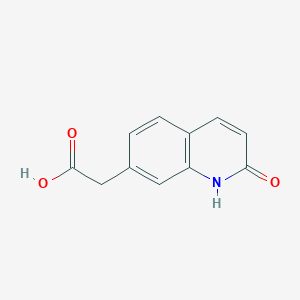
![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)
